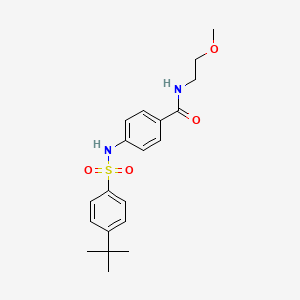
4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a synthetic small molecule drug that has been extensively studied for its potential in treating various types of cancer. It was first developed by Bayer AG and is now marketed by the pharmaceutical company, Nexavar.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide is utilized in the synthesis of novel polyamides with distinctive properties. The synthesis involves aromatic nucleophilic substitution reactions leading to polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides are characterized by their noncrystalline nature, excellent solubility in polar solvents, and capability to form transparent, flexible, and tough films. They exhibit useful levels of thermal stability, evidenced by high glass transition temperatures (most >200°C) and significant weight loss temperatures in excess of 480°C under both nitrogen and air atmospheres (Hsiao, Yang, & Chen, 2000).
Catalysis in Organic Synthesis
This chemical also plays a role in catalysis. It has been used as a substituent in tetra peripherally substituted Fe(ii) phthalocyanines to enhance solubility and stability, crucial for designing potential oxidation catalysts. Such modifications result in phthalocyanines that show remarkable stability under oxidative conditions and are effective in the oxidation of olefins, with cyclohexene oxidation leading primarily to the allylic ketone, 2-cyclohexen-1-one (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).
Oxidation of Alcohols
In another application, N-tert-butylbenzenesulfenamide-catalyzed oxidation of alcohols to the corresponding carbonyl compounds with N-chlorosuccinimide has been demonstrated. This process efficiently oxidizes various primary and secondary alcohols to aldehydes and ketones under mild conditions, effectively preserving functional groups in alcohols and is notably effective for alcohols forming labile aldehydes. This catalytic oxidation showcases selective oxidation of primary hydroxy groups in the presence of potassium carbonate, suggesting a mechanism involving the formation of a key species, N-tert-butylbenzenesulfinimidoyl chloride, which then oxidizes alcohols to afford carbonyl products (Matsuo, Iida, Yamanaka, & Mukaiyama, 2003).
Organogels and Aggregates
The chemical also finds use in the development of organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides. This work has successfully illustrated the significant roles of amphiphilic properties and side-chain conformations in controlling the gelating properties of perylenetetracarboxylic diimide molecules, contributing to the design of novel organogels (Wu, Xue, Shi, Chen, & Li, 2011).
Propiedades
IUPAC Name |
4-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-20(2,3)16-7-11-18(12-8-16)27(24,25)22-17-9-5-15(6-10-17)19(23)21-13-14-26-4/h5-12,22H,13-14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYDYHIPUVCQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

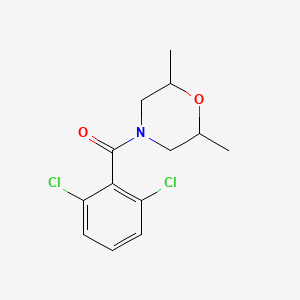
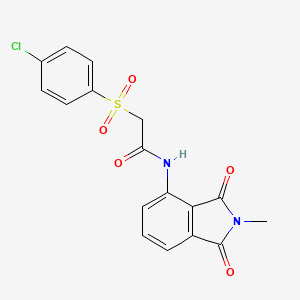
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2639431.png)

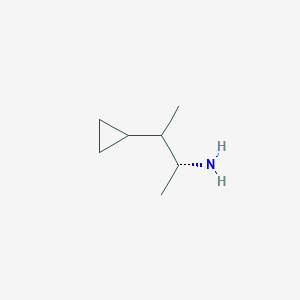
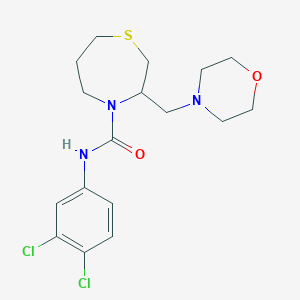
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639437.png)
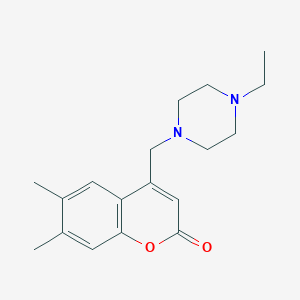
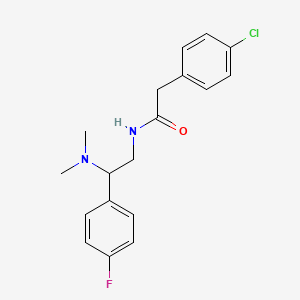
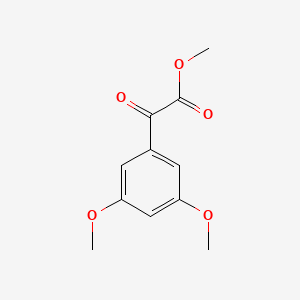
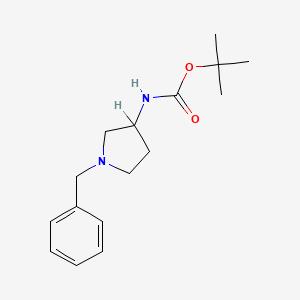
![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2639447.png)
![4-Cyano-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2639450.png)
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2639451.png)